molecular formula C23H14ClFN2O2 B12459330 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B12459330
M. Wt: 404.8 g/mol
InChI Key: VVWGPQZBDQVQRC-UHFFFAOYSA-N
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Description

SBI-0640756, also known as 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). This compound disrupts the eIF4F complex, which is crucial for the initiation of protein synthesis in cells. SBI-0640756 has shown promise in inhibiting the growth of various melanoma cell lines, including those resistant to BRAF inhibitors .

Preparation Methods

The synthesis of SBI-0640756 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:

Chemical Reactions Analysis

SBI-0640756 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

SBI-0640756 exerts its effects by targeting eIF4G1, a key component of the eIF4F complex involved in the initiation of protein synthesis. By disrupting the assembly of the eIF4F complex, SBI-0640756 inhibits cap-dependent translation, leading to reduced protein synthesis. This disruption affects various signaling pathways, including the AKT and NF-κB pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

SBI-0640756 is unique in its ability to inhibit eIF4G1 independently of the mammalian target of rapamycin (mTOR) pathway. Similar compounds include:

SBI-0640756 stands out due to its specificity for eIF4G1 and its ability to overcome resistance mechanisms in melanoma cells.

Properties

Molecular Formula

C23H14ClFN2O2

Molecular Weight

404.8 g/mol

IUPAC Name

6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)

InChI Key

VVWGPQZBDQVQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F

Origin of Product

United States

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